molecular formula C24H16N6O B5105237 5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B5105237
M. Wt: 404.4 g/mol
InChI Key: AUIXOWVPFTVBPC-UHFFFAOYSA-N
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Description

5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes an oxadiazole ring fused with a pyrazine ring, and it is substituted with naphthyl groups at the 5 and 6 positions.

Preparation Methods

The synthesis of 5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the reaction of diaminofurazan with appropriate aromatic aldehydes or ketones. One common method involves the use of anhydrous ethyl acetate as a solvent under reflux conditions for 40-60 minutes . The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various types of chemical reactions, including:

Scientific Research Applications

5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with biological macromolecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar compounds to 5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine include:

Properties

IUPAC Name

5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6O/c1-3-11-17-15(7-1)9-5-13-19(17)25-21-22(28-24-23(27-21)29-31-30-24)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIXOWVPFTVBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC4=NON=C4N=C3NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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